NVS-CRF38
NVS-CRF38
NVS-CRF38(cas# 1207258-55-6) is a novel corticotropin-releasing factor receptor 1 (CRF1) antagonist with low water solubility.
Brand Name:
Vulcanchem
CAS No.:
1207258-55-6
VCID:
VC0002088
InChI:
InChI=1S/C19H21N5O2/c1-10-9-15(25-6)7-8-16(10)18-12(3)26-19-17(11(2)21-24(18)19)23-14(5)20-13(4)22-23/h7-9H,1-6H3
SMILES:
CC1=C(C=CC(=C1)OC)C2=C(OC3=C(C(=NN23)C)N4C(=NC(=N4)C)C)C
Molecular Formula:
C19H21N5O2
Molecular Weight:
351.4
NVS-CRF38
CAS No.: 1207258-55-6
Inhibitors
VCID: VC0002088
Molecular Formula: C19H21N5O2
Molecular Weight: 351.4
CAS No. | 1207258-55-6 |
---|---|
Product Name | NVS-CRF38 |
Molecular Formula | C19H21N5O2 |
Molecular Weight | 351.4 |
Standard InChI | InChI=1S/C19H21N5O2/c1-10-9-15(25-6)7-8-16(10)18-12(3)26-19-17(11(2)21-24(18)19)23-14(5)20-13(4)22-23/h7-9H,1-6H3 |
Standard InChIKey | MEICIUGVENCLKP-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC(=C1)OC)C2=C(OC3=C(C(=NN23)C)N4C(=NC(=N4)C)C)C |
Description | NVS-CRF38(cas# 1207258-55-6) is a novel corticotropin-releasing factor receptor 1 (CRF1) antagonist with low water solubility. |
Synonyms | NVS-CRF38; 7-(3,5-dimethyl-1,2,4-triazol-1-yl)-3-(4-methoxy-2-methylphenyl)-2,6-dimethylpyrazolo[5,1-b][1,3]oxazole |
Reference | 1. Xenobiotica. 2014 Oct;44(10):902-12. doi: 10.3109/00498254.2014.907458. Epub 2014 Apr 3. Preclinical metabolism and pharmacokinetics of NVS-CRF38, a potent and orally bioavailable corticotropin-releasing factor receptor 1 antagonist. Stringer RA(1), Weber E, Culshaw A, McKenna J, Williams G, Rose J, Sohal B. Author information: (1)Novartis Institutes for Biomedical Research , Horsham, West Sussex , UK. 1. The pharmacokinetic properties and metabolism of NVS-CRF38 [7-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-3-(4-methoxy-2-methylphenyl)-2,6-dimethyl pyrazolo[5,1-b]oxazole], a novel corticotropin-releasing factor receptor 1 (CRF1) antagonist, were determined in vitro and in animals. 2. NVS-CRF38 undergoes near complete absorption in rats and dogs. In both species the compound has low hepatic extraction and is extensively distributed to tissues. 3. In rat and human hepatic microsomes and cryopreserved hepatocytes from rat, dog, monkey and human, NVS-CRF38 was metabolised to form O-desmethyl NVS-CRF38 (M7) and several oxygen adducts (M1, M3, M4, M5 and M6). In hepatocytes further metabolites were observed, specifically the carboxylic acid (M2) and conjugates (sulphate and glucuronide) of M7. 4. Formation of primary metabolites in hepatocytes was blocked by the cytochrome P450 enzyme (P450) suicide inhibitor 1-aminobenzotriazole, implicating P450 enzymes in the primary metabolism of this compound. 5. NVS-CRF38 is weakly bound to plasma proteins from rat (fub = 0.19), dog (fub = 0.25), monkey (fub = 0.20) and humans (fub = 0.23). Blood-to-plasma partition for NVS-CRF38 approaches unity in rat and human blood. 6. The hepatic clearance of NVS-CRF38 in humans is predicted to be low (extraction ratio ~ 0.2) based on scaling from drug depletion profiles in hepatic microsomes. 2. Drug Metab Dispos. 2014 Jul;42(7):1117-24. doi: 10.1124/dmd.113.056408. Epub 2014 Apr 11. 1-Aminobenzotriazole modulates oral drug pharmacokinetics through cytochrome P450 inhibition and delay of gastric emptying in rats. Stringer RA(1), Weber E(2), Tigani B(2), Lavan P(2), Medhurst S(2), Sohal B(2). Author information: (1)Novartis Institutes for Biomedical Research, Horsham, West Sussex, United Kingdom (R.A.S., E.W., P.L., S.M., B.S.); and Global Imaging Group, Novartis Pharma AG, Basel, Switzerland (B.T.) rowan.stringer@novartis.com. (2)Novartis Institutes for Biomedical Research, Horsham, West Sussex, United Kingdom (R.A.S., E.W., P.L., S.M., B.S.); and Global Imaging Group, Novartis Pharma AG, Basel, Switzerland (B.T.). The simultaneous effects of the cytochrome P450 inhibitor 1-aminobenzotriazole (ABT) on inhibition of in vivo metabolism and gastric emptying were evaluated with the test compound 7-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-3-(4-methoxy-2-methylphenyl)-2,6-dimethylp yrazolo[5,1-b]oxazole(NVS-CRF38), a novel corticotropin releasing factor receptor 1 (CRF1) antagonist with low water solubility, and the reference compound midazolam with high water solubility in rats. Pretreatment of rats with 100 mg/kg oral ABT administered 2 hours before a semisolid caloric test meal markedly delayed gastric emptying. ABT increased stomach weights by 2-fold; this is likely attributable to a prosecretory effect because stomach concentrations of bilirubin were comparable in ABT and control groups. ABT administration decreased the initial systemic exposure of orally administered NVS-CRF38 and increased Tmax 40-fold, suggesting gastric retention and delayed oral absorption. ABT increased the initial systemic exposure of midazolam, however for orally (but not subcutaneously) administered midazolam, extensive variability in plasma-concentration time profiles was apparent. Careful selection of administration routes is recommended for ABT use in vivo, variable oral absorption of coadministered compounds can be expected due to a disturbance of gastrointestinal transit. |
Last Modified | Aug 20 2021 |
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